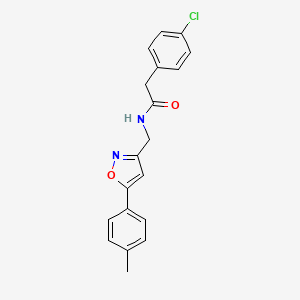

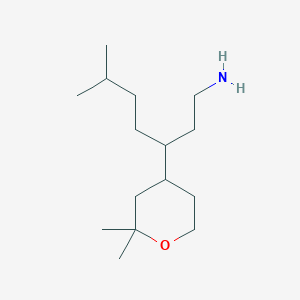

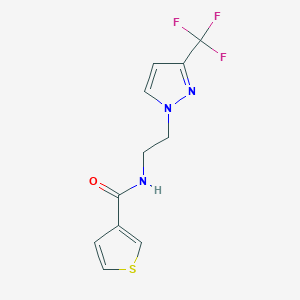

![molecular formula C19H14N2O3S B2711770 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361478-76-4](/img/structure/B2711770.png)

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzothiazole . Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Thiazoles are aromatic compounds that contain a five-membered C3NS ring. The specific compound you’re asking about also contains a chromene and carboxamide group .

Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar benzothiazole derivatives have been synthesized by coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis

The molecular structure of similar compounds is typically analyzed based on IR, 1H, 13C NMR, and mass spectral data .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include their melting point, IR spectrum, and NMR data .Scientific Research Applications

Microwave-Assisted Synthesis and Antimicrobial Activity

A study demonstrated the microwave-assisted synthesis of various 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds, derived from a similar chemical structure. This method offers an environmentally benign procedure, significantly increasing reaction rates and yields. The synthesized compounds exhibited notable antibacterial and antifungal activities against a range of bacterial strains, highlighting the potential of these compounds in antimicrobial research (Raval, Naik, & Desai, 2012).

Molecular Structure and Hydrogen-Bonding Interactions

Another research focused on the crystal structure of compounds similar to N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide, revealing extensive hydrogen-bonding interactions. This study contributes to understanding the molecular interactions and the structural basis of the biological activity of such compounds (Zhao & Zhou, 2009).

Detection of Cr3+ Ions and Application in Living Cells

Research into 3-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one (COPYR) synthesized from a related compound has shown its effectiveness as a probe for detecting Cr3+ ions. The probe exhibited a quick color response from fluorescent green to colorless with significant quenching of fluorescence, facilitating the detection of Cr3+ in living cells. This study opens avenues for developing novel probes for metal ion detection in biological systems (Mani et al., 2018).

Antimicrobial and Biological Evaluation of Coumarin Derivatives

A synthesis study of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide and its derivatives highlighted their antimicrobial properties. This research sheds light on the potential pharmaceutical applications of such compounds, particularly in developing new antimicrobial agents (Ramaganesh, Bodke, & Venkatesh, 2010).

Synthesis and Evaluation of Thiazolidinone Derivatives

Another study on the synthesis of thiazolidinone derivatives from a precursor similar to N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide explored their antimicrobial activity. This research contributes to the ongoing efforts to identify new compounds with potential antimicrobial applications, demonstrating the diverse utility of such chemical structures in medicinal chemistry (Patel, Kumari, & Patel, 2012).

Future Directions

properties

IUPAC Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O3S/c1-10-7-11(2)17-16(8-10)25-19(20-17)21-18(23)15-9-13(22)12-5-3-4-6-14(12)24-15/h3-9H,1-2H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYNGLOARFZCBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

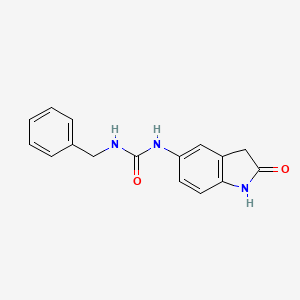

![Tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate;hydrochloride](/img/structure/B2711688.png)

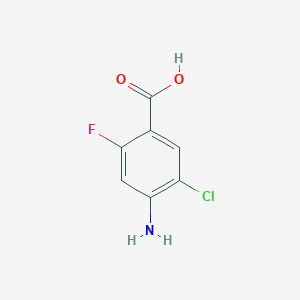

![1-benzyl-N-(3-isopropoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2711693.png)

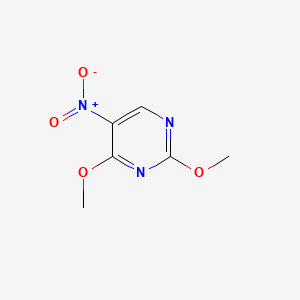

![2-(ethylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2711702.png)

![2-[(3-Methylphenyl)amino]cyclopentan-1-ol](/img/structure/B2711707.png)

![Tert-butyl 4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-4-fluoropiperidine-1-carboxylate](/img/structure/B2711708.png)